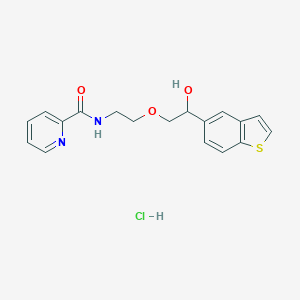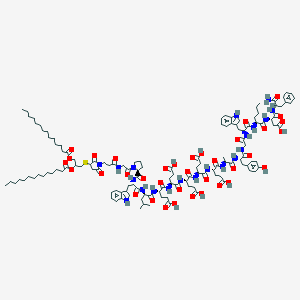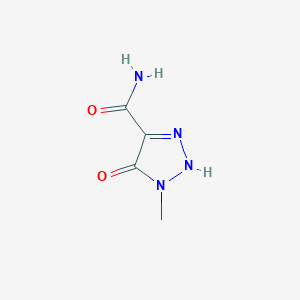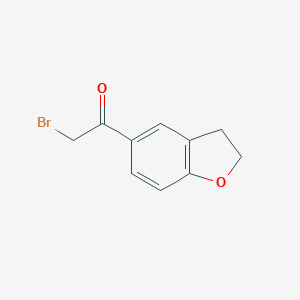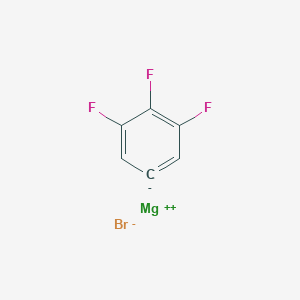
3,4,5-Trifluorophenylmagnesium bromide
Übersicht
Beschreibung
3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent . It is a compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorophenylmagnesium bromide is F3C6H2MgBr . Its molecular weight is 235.28 .Chemical Reactions Analysis
3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent and can participate in Grignard reactions .Physical And Chemical Properties Analysis
3,4,5-Trifluorophenylmagnesium bromide has a boiling point of 65°C and a density of 0.975 g/mL at 25°C . Its molecular weight is 235.28 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3,4,5-Trifluorophenylmagnesium bromide: is a Grignard reagent, which is pivotal in organic synthesis. It is used to introduce the 3,4,5-trifluorophenyl group into organic molecules . This reagent is particularly useful in the synthesis of complex organic compounds where the trifluorophenyl group is needed for its pharmacological properties or to modify the electronic characteristics of molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of bioactive molecules. Although it is advised against direct medicinal use, its role in the R&D sector is significant . It helps in the development of new drugs by aiding in the creation of novel compounds that can be tested for therapeutic effects.
Material Science
3,4,5-Trifluorophenylmagnesium bromide: finds its application in material science, particularly in the development of new materials with specific fluorinated aromatic groups . These materials can exhibit unique properties like increased resistance to degradation, altered refractive indices, and enhanced thermal stability.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in the quantitative analysis of complex mixtures .
Biochemistry Research
While not directly used in biochemistry, 3,4,5-Trifluorophenylmagnesium bromide contributes to the field by being a starting material in the synthesis of biochemical probes or intermediates . These compounds can be tagged with fluorophores and used to study biological systems.
Industrial Applications
For industrial applications, this compound is primarily used in research and development settings. It is not recommended for direct industrial use but plays a crucial role in the synthesis of industrial chemicals where the trifluorophenyl moiety is required .
Safety and Hazards
Wirkmechanismus
Target of Action
3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic organic chemistry . They are used as a key component in the formation of carbon-carbon bonds .
Mode of Action
The compound, being a Grignard reagent, is highly reactive . It can react with a variety of electrophiles, including carbonyl groups, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules .
Biochemical Pathways
As a grignard reagent, it is known to participate in grignard reactions, which are a cornerstone of organic synthesis . These reactions can lead to the formation of a wide range of organic compounds, affecting various biochemical pathways depending on the specific reaction conditions and substrates used .
Pharmacokinetics
As an organometallic compound, it is likely to have poor bioavailability due to its reactivity and instability in aqueous environments .
Result of Action
The primary result of the action of 3,4,5-Trifluorophenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and substrates used .
Action Environment
The action of 3,4,5-Trifluorophenylmagnesium bromide is highly dependent on the reaction environment . It is sensitive to moisture and air, and thus, reactions involving this compound must be carried out under an inert atmosphere . The temperature and solvent used can also significantly influence the reaction outcome .
Eigenschaften
IUPAC Name |
magnesium;1,2,3-trifluorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAANOBAJWDSCGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorophenylmagnesium bromide | |
CAS RN |
156006-28-9 | |
| Record name | 156006-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
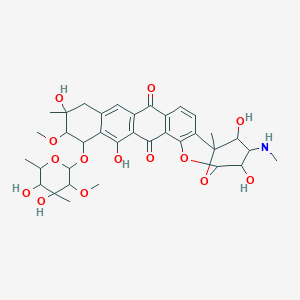
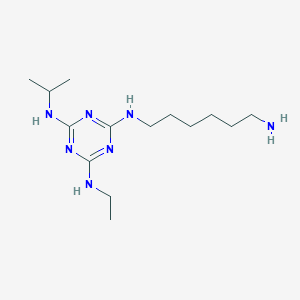

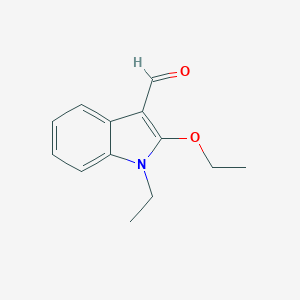

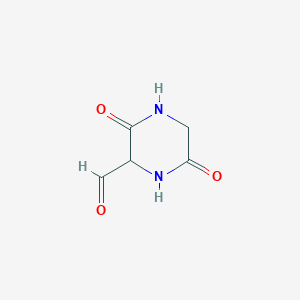
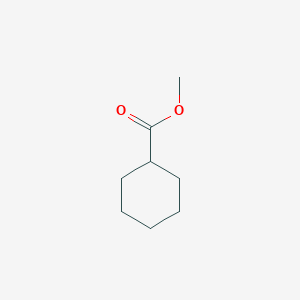
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
